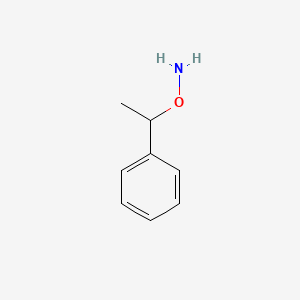

O-(1-phenylethyl)hydroxylamine

Description

Contextualization within O-Substituted Hydroxylamine (B1172632) Chemistry

O-substituted hydroxylamines are a class of compounds characterized by the presence of an N-O bond, where the oxygen atom is connected to an organic substituent. These reagents are known for their ability to act as versatile building blocks and reagents in a variety of chemical transformations. rsc.orgresearchgate.net They can function as electrophilic aminating agents, facilitating the formation of C-N, N-N, O-N, and S-N bonds, often without the need for expensive metal catalysts. rsc.orgrsc.org The reactivity of O-substituted hydroxylamines is largely dictated by the nature of the substituent on the oxygen atom, which can be tuned to modulate the compound's stability and nucleophilicity. researchgate.netorganic-chemistry.org

The general synthesis of O-substituted hydroxylamines often involves the O-alkylation of N-protected hydroxylamine derivatives, such as tert-butyl N-hydroxycarbamate, followed by deprotection. organic-chemistry.org For instance, a direct method involves the reaction of alcohol mesylates with tert-butyl N-hydroxycarbamate, followed by acidic removal of the protecting group to yield the desired O-substituted hydroxylamine hydrochloride. organic-chemistry.org This approach avoids harsher conditions and reagents like hydrazine (B178648) that can be detrimental in certain synthetic sequences. organic-chemistry.org

Within this family of compounds, O-(1-phenylethyl)hydroxylamine is distinguished by the presence of a chiral phenylethyl group attached to the oxygen atom. This feature introduces stereochemical information into the molecule, setting it apart from simpler, achiral O-alkylhydroxylamines. While many O-substituted hydroxylamines are utilized for their aminating properties in general synthesis, this compound is particularly valued for its application in asymmetric transformations, where the control of stereochemistry is paramount.

Stereochemical Significance and Chiral Properties in Organic Transformations

The primary significance of this compound in organic synthesis lies in its chirality. The presence of a stereocenter at the α-carbon of the phenylethyl group allows it to be used as a chiral auxiliary or a chiral reagent to induce stereoselectivity in chemical reactions. smolecule.com This is crucial in the synthesis of enantiopure compounds, particularly for pharmaceutical applications where a specific stereoisomer is often responsible for the desired therapeutic effect.

One of the key applications of enantiopure this compound is as a "chiral ammonia (B1221849) equivalent". enamine.netresearchgate.net In this role, it participates in reactions to form nitrogen-containing heterocycles with a high degree of stereocontrol. For example, it has been successfully employed in the one-pot Michael reaction-cyclization with itaconic acid or its derivatives to synthesize chiral 5-oxopyrrolidine- and 6-oxopiperidine-3-carboxylic acids. enamine.netresearchgate.net The bulky phenylethyl group of the auxiliary helps in the separation of the resulting diastereomeric lactam products, and importantly, the auxiliary can be easily cleaved by catalytic hydrogenolysis to afford the final, enantiomerically enriched product. enamine.netresearchgate.net

Furthermore, the chiral nature of this compound is exploited in the formation of chiral oxime ethers. These intermediates can then undergo diastereoselective additions of organometallic reagents to the C=N bond. For instance, the addition of organolithium reagents to O-(1-phenylethyl) aldoximes in the presence of boron trifluoride etherate has been shown to produce secondary hydroxylamines with high diastereomeric excess. researchgate.net The stereochemical outcome of such reactions is influenced by the chiral auxiliary, which directs the approach of the nucleophile.

The synthesis of chiral hydroxylamines themselves has been a subject of significant research. An efficient method for preparing enantiomerically enriched N-(1-phenylethyl)hydroxylamine involves the nickel-catalyzed asymmetric hydrogenation of the corresponding oxime, (E)-1-phenylethan-1-one oxime. orgsyn.orgorgsyn.org This method provides access to the chiral hydroxylamine with high yield and enantioselectivity. orgsyn.org

Historical Development and Contemporary Research Significance of this compound

The study of hydroxylamines and their N-alkylated derivatives dates back several decades, with early methods focusing on the reduction of oximes and nitrones or the oxidation of primary amines. thieme-connect.de One of the foundational methods for preparing N-monosubstituted hydroxylamines was the reduction of oximes with diborane, reported in the 1960s. acs.org However, the synthesis of chiral hydroxylamines remained a challenge due to the propensity of the N-O bond to cleave under various reaction conditions. orgsyn.org

The development of more refined synthetic methods, such as the asymmetric hydrogenation of oximes, has made chiral hydroxylamines like this compound more accessible for research and application. orgsyn.orgorgsyn.org An improved, scalable process for the synthesis and isolation of (S)-N-(1-phenylethyl)hydroxylamine as its p-toluenesulfonic acid salt has also been reported, facilitating its use in larger-scale manufacturing. researchgate.net

In contemporary organic synthesis, this compound and its derivatives continue to be of high interest. Their importance extends beyond their use as chiral auxiliaries. Recent research has demonstrated the involvement of this compound intermediates in novel C-C amination reactions. For example, a proposed mechanism for the aza-Hock rearrangement of benzyl (B1604629) alcohols to anilines involves the in-situ formation of a reactive this compound intermediate. springernature.com This highlights the ongoing exploration of new reactivity patterns for this class of compounds.

Moreover, the broader class of O-alkylhydroxylamines has found applications in medicinal chemistry as mechanism-based inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), an important target in cancer immunotherapy. nih.gov This underscores the potential for this compound and its analogues to serve as scaffolds for the development of new therapeutic agents.

Overview of Research Trajectories and Key Academic Contributions

The research trajectory of this compound has evolved from fundamental synthetic explorations to sophisticated applications in asymmetric catalysis and complex molecule synthesis. Key academic contributions have been instrumental in shaping our understanding and utilization of this versatile reagent.

Initial research focused on the fundamental reactions of chiral oxime ethers derived from this compound. The work by Moody and coworkers, for instance, detailed the diastereoselective addition of organometallic reagents to these oxime ethers, laying the groundwork for their use in asymmetric synthesis. researchgate.net

A significant advancement in the field was the development of efficient methods for the synthesis of chiral hydroxylamines. The nickel-catalyzed asymmetric hydrogenation of oximes, a method that provides high enantioselectivity, has been a notable contribution, making these valuable compounds more readily available. orgsyn.orgorgsyn.org

More recently, the concept of using this compound as a "chiral ammonia equivalent" has been pioneered by research groups like that of Grygorenko. enamine.netresearchgate.net This strategy has proven effective for the asymmetric synthesis of heterocyclic compounds, demonstrating a novel and practical application of the reagent's chiral properties. enamine.netresearchgate.net

Current research continues to expand the synthetic utility of this compound. Its role in novel rearrangement reactions, such as the aza-Hock rearrangement for C-C amination, points to new avenues of investigation where it acts as a reactive intermediate. springernature.com The exploration of O-alkylhydroxylamines as enzyme inhibitors also represents a promising frontier, bridging the gap between fundamental organic synthesis and medicinal chemistry. nih.gov

Data Tables

Table 1: Physicochemical Properties of N-(1-Phenylethyl)hydroxylamine

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| Appearance | White solid | orgsyn.org |

| Melting Point ((S)-enantiomer) | 95.7-96.7 °C | orgsyn.org |

| CAS Number (racemate) | 2912-98-3 | |

| CAS Number ((R)-enantiomer) | 67377-55-3 |

Table 2: Selected Applications of this compound in Asymmetric Synthesis

| Reaction Type | Substrate | Product | Key Feature | Reference |

| Michael Addition-Cyclization | Itaconic acid | Chiral 5-oxopyrrolidine-3-carboxylic acid | Acts as a "chiral ammonia equivalent" | enamine.netresearchgate.net |

| Michael Addition-Cyclization | Diethyl homoitaconate | Chiral 6-oxopiperidine-3-carboxylic acid | Diastereomeric products are separable; auxiliary is removable | enamine.net |

| Addition to Aldoximes | Cinnamaldehyde O-(1-phenylbutyl)oxime ether | Chiral hydroxylamines | Diastereoselective addition of organometallic reagents | researchgate.net |

| Asymmetric Hydrogenation | (E)-1-Phenylethan-1-one oxime | (S)-N-(1-Phenylethyl)hydroxylamine | Nickel-catalyzed; high enantioselectivity (up to 99% ee) | orgsyn.orgorgsyn.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

O-(1-phenylethyl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(10-9)8-5-3-2-4-6-8/h2-7H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJIREFIIGRAAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)ON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58634-67-6 | |

| Record name | O-(1-phenylethyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for O 1 Phenylethyl Hydroxylamine and Analogues

Established Synthetic Pathways for O-Alkylhydroxylamines

Several general methods are employed for the synthesis of O-alkylhydroxylamines, each with its own advantages and limitations. These methods often involve the formation of the N-O bond or the C-O bond as the key step.

Alkylation of Hydroxylamine (B1172632) Derivatives

A primary and straightforward approach to O-alkylhydroxylamines is the alkylation of hydroxylamine or its N-protected derivatives. acs.org A common strategy involves the use of N-hydroxyphthalimide as a hydroxylamine surrogate. The acidic N-H proton of N-hydroxyphthalimide can be deprotonated by a base, and the resulting phthalimidate anion is then alkylated by an appropriate alkyl halide. Subsequent removal of the phthaloyl protecting group, typically by hydrazinolysis or aminolysis, yields the desired O-alkylhydroxylamine. acs.orgmcmaster.ca This method, a modification of the Gabriel synthesis, is widely applicable for the preparation of a variety of O-substituted hydroxylamines. mcmaster.ca

The direct alkylation of hydroxylamine itself can lead to a mixture of N- and O-alkylated products, as well as multiple alkylations. thieme-connect.de However, under specific conditions and with certain substrates, selective O-alkylation can be achieved. For instance, the reaction of epoxides with hydroxylamine can furnish N-(2-hydroxyalkyl)hydroxylamines. thieme-connect.de

Recent advancements have also explored the use of N-hydroxyphthalimide esters in photocatalytic alkylation reactions, expanding the scope of substrates that can be used. bohrium.comsioc-journal.cnacs.org Palladium-catalyzed asymmetric allylic alkylation of N-hydroxyphthalimide esters has also been developed as a method to access chiral O-allylic hydroxylamine derivatives. rsc.org

Mitsunobu Reaction Protocols for O-Alkylation

The Mitsunobu reaction offers a powerful and versatile method for the O-alkylation of N-protected hydroxylamines, particularly N-hydroxyphthalimide. acs.orgnih.govacs.orgthieme-connect.com This reaction allows for the condensation of an alcohol with N-hydroxyphthalimide in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). acs.orgbrynmawr.edunih.govscribd.com

A key advantage of the Mitsunobu reaction is its generally high stereospecificity, proceeding with inversion of configuration at the alcohol's stereocenter. scribd.com This makes it a valuable tool for the synthesis of enantiomerically enriched O-alkylhydroxylamines from chiral alcohols. The reaction is compatible with a wide range of functional groups and has been successfully employed in both solution-phase and solid-phase synthesis to generate libraries of diverse O-alkylhydroxylamines. acs.orgacs.orgnih.govacs.orgthieme-connect.com The general applicability of this method is highlighted by its use in the synthesis of various O-alkyl and O-benzyl hydroxylamines. brynmawr.edunih.gov

| Reagents | Substrate | Product | Yield | Reference |

| N-hydroxyphthalimide, PPh3, DIAD | Alcohol | O-Alkyl-N-hydroxyphthalimide | Moderate to High | acs.orgnih.govacs.orgthieme-connect.com |

| N-hydroxyphthalimide, PPh3, DIAD | Prenyl alcohol | N-Prenyloxyphthalimide | ~96% | scribd.com |

Reduction of Oximes to Hydroxylamines

The reduction of oximes and their ethers presents another direct route to hydroxylamines. nih.gov This transformation, however, can be challenging due to the potential for over-reduction, which leads to the cleavage of the labile N-O bond to form primary amines. nih.govnih.gov

Various reducing agents have been employed for this purpose. Sodium cyanoborohydride (NaBH3CN) at a controlled pH has proven effective for the selective reduction of ketoximes to N-alkylhydroxylamines. thieme-connect.de Diborane has also been utilized for the reduction of oximes to N-monosubstituted hydroxylamines. acs.org More recently, pyridine-borane has been shown to reduce O-alkyl-oximes to the corresponding O-substituted hydroxylamines without over-reduction. electronicsandbooks.com

Catalytic hydrogenation is another important method, though careful selection of the catalyst and reaction conditions is crucial to prevent N-O bond cleavage. bohrium.com Platinum-based heterogeneous catalysts, often in the presence of a strong Brønsted acid, were among the first systems used for this transformation. nih.gov

Synthesis from Nitrones and Subsequent Hydrolysis

Nitrones, which can be synthesized from the condensation of N-alkylhydroxylamines with carbonyl compounds, serve as valuable intermediates for the synthesis of more complex hydroxylamine derivatives. jst.go.jp The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the carbon-nitrogen double bond of a nitrone yields an N,N-disubstituted hydroxylamine. researchgate.netthieme.de Subsequent synthetic manipulations can then lead to the desired O-alkylhydroxylamine.

Another approach involves the vinylation of nitrones, which can be achieved by reacting them with vinyl organometallic reagents. The resulting allyl hydroxylamines can then be further transformed. researchgate.net Furthermore, nitrones can be generated and used in situ for cycloaddition reactions, leading to complex heterocyclic structures containing the hydroxylamine functionality, which can be unmasked in later steps. jst.go.jp

Enantioselective Synthesis of O-(1-phenylethyl)hydroxylamine

The synthesis of enantiomerically pure this compound is of particular interest due to its application as a chiral auxiliary and in the synthesis of chiral pharmaceuticals. smolecule.comenamine.net

Catalytic Asymmetric Hydrogenation of Oxime Precursors

Catalytic asymmetric hydrogenation of prochiral oximes and oxime ethers has emerged as one of the most direct and efficient methods for producing chiral hydroxylamines, including this compound. bohrium.comresearchgate.net This approach has been a significant challenge due to the low reactivity of the C=N bond and the difficulty in controlling stereoselectivity while preserving the N-O bond. nih.govbohrium.comnature.com

Recent breakthroughs have been achieved using transition metal catalysts, particularly those based on iridium and nickel. nih.govbohrium.comresearchgate.netnature.comorgsyn.org Chiral iridium complexes have been shown to catalyze the asymmetric hydrogenation of oximes under acidic conditions with good to excellent enantioselectivity. nih.govresearchgate.net DFT mechanistic studies have provided insights into the origin of stereoselectivity, highlighting the importance of non-covalent interactions between the substrate, catalyst, and additives. nih.gov

A significant advancement was the development of nickel-catalyzed asymmetric hydrogenation of oximes. researchgate.netnature.comorgsyn.org These earth-abundant metal catalysts can provide chiral hydroxylamines in high yields and with excellent enantiomeric excess (ee). For instance, the asymmetric hydrogenation of (E)-1-phenylethan-1-one oxime using a chiral nickel catalyst affords (S)-N-(1-phenylethyl)hydroxylamine in high yield and ee. orgsyn.orgorgsyn.org

This table showcases the effectiveness of modern catalytic systems in achieving the challenging enantioselective synthesis of chiral hydroxylamines.

Asymmetric Reduction Methods Employing Chiral Reagents

The asymmetric reduction of ketoxime ethers is a direct and valuable method for synthesizing optically active primary amines and hydroxylamines. rsc.orgnih.gov This approach avoids the often-problematic cleavage of the N-O bond. researchgate.net

One prominent method involves the use of chiral reducing agents prepared from sodium borohydride (B1222165) (NaBH₄), zirconium tetrachloride (ZrCl₄), and chiral amino alcohols. rsc.org This system has demonstrated success in the enantioselective reduction of oxime ethers, yielding optically active primary amines with high enantiomeric excess (ee) of up to 95%. rsc.org The effectiveness of this asymmetric synthesis is influenced by several factors, including the solvent, temperature, the specific chiral amino alcohol used, and the stoichiometry of the reagents. rsc.org

Another approach utilizes borane (B79455) complexes with chiral amino alcohols. oup.com For instance, a complex prepared from a chiral amino alcohol and borane can asymmetrically reduce acetophenone (B1666503) oxime O-methyl ether to (S)-1-phenylethylamine with an impressive 94% ee. The stereochemical outcome of these reductions can be influenced by the structure of the O-alkyl group on the oxime ether. It has been observed that these reagents can produce optically active primary amines with the opposite configuration to that obtained from the reduction of ketones.

Chiral oxazaborolidines, such as those derived from (S)-diphenylvalinol, have also been employed as catalysts for the borane-mediated reduction of ketoxime O-benzyl ethers. researchgate.netacs.orgiaea.org This method can be controlled to selectively produce either the corresponding hydroxylamine O-benzyl ethers or the primary amines. researchgate.net For example, the reduction of acetophenone O-benzyl ether using a borane/oxazaborolidine system can yield the corresponding amine with up to 98% ee. researchgate.net The choice of the O-substituent on the oxime is crucial; the benzyl (B1604629) group has been found to be particularly effective. researchgate.net More advanced spiroborate esters derived from amino alcohols have also been developed as catalysts, achieving up to 99% ee in the reduction of O-benzyl ketoxime ethers. nih.govacs.org

Table 1: Asymmetric Reduction of Acetophenone Oxime Ethers

| Chiral Reagent/Catalyst | Oxime Substrate | Product | Enantiomeric Excess (ee) | Reference |

| NaBH₄/ZrCl₄/Chiral Amino Alcohol | Acetophenone Oxime Ether | Optically Active Primary Amine | ≤95% | rsc.org |

| Chiral Amino Alcohol-Borane Complex | Acetophenone O-methyl ether | (S)-1-phenylethylamine | 94% | |

| (S)-Diphenylvalinol/Borane | Acetophenone O-benzyl ether | Primary Amine | 98% | researchgate.net |

| Spiroborate Ester Catalyst | Acetophenone O-benzyl ether | Primary Amine | up to 99% | nih.gov |

Resolution Techniques for Racemic this compound

Kinetic resolution is a widely used strategy to separate enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. acs.org

Enzymatic kinetic resolution has proven to be a powerful tool for obtaining enantiomerically pure amines and their derivatives. unipd.itresearchgate.net Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are frequently employed for this purpose. unipd.itbeilstein-journals.org In a typical setup, the racemic amine is subjected to acylation in the presence of the lipase and an acyl donor. One enantiomer is preferentially acylated, allowing for the separation of the acylated product from the unreacted enantiomer. unipd.itbeilstein-journals.org For the resolution of (±)-1-phenylethylamine, using CALB and ethyl methoxyacetate (B1198184) as the acyl donor can result in the (R)-acylated product with 98% ee, leaving the (S)-amine with 91% ee. unipd.it

Dynamic kinetic resolution (DKR) is an advancement over simple kinetic resolution that allows for a theoretical yield of 100% of a single enantiomer. acs.orgbeilstein-journals.org In DKR, the slower-reacting enantiomer is racemized in situ, continuously feeding the reactive enantiomer into the resolution process. beilstein-journals.org This is often achieved by combining an enzymatic resolution with a metal-based racemization catalyst. beilstein-journals.org For primary amines, a combination of CALB and a ruthenium complex has been shown to be highly effective. beilstein-journals.org

Table 2: Kinetic Resolution of 1-Phenylethylamine

Emerging Synthetic Approaches to this compound Analogues

Recent advancements in synthetic methodology have introduced novel and efficient ways to synthesize O-substituted hydroxylamines and their analogues.

Transition Metal-Catalyzed Syntheses (e.g., Iridium, Nickel)

Transition metal catalysis has emerged as a powerful tool for the synthesis of hydroxylamine derivatives. researchgate.netdicp.ac.cn Iridium-based catalysts have shown remarkable activity in the homogeneous hydrogenation of oximes to hydroxylamines. dicp.ac.cnincatt.nl Cyclometalated cyclopentadienyl (B1206354) iridium(III) complexes are particularly effective, allowing for the reduction of a wide range of oximes and oxime ethers at room temperature without cleaving the fragile N-O bond. dicp.ac.cn The presence of a Brønsted acid, such as methanesulfonic acid, is often crucial for this transformation. dicp.ac.cnincatt.nl These iridium-catalyzed systems have also been adapted for asymmetric hydrogenation, providing access to chiral hydroxylamines with high enantioselectivity. incatt.nl

Nickel-catalyzed reactions have also been developed for the synthesis of O-aryl hydroxylamine analogues. nih.govchemrxiv.orgrsc.org For instance, nickel-catalyzed O-arylation of N-protected amino alcohols with (hetero)aryl chlorides provides a route to complex diarylated products. researchgate.net Photochemically-mediated, nickel-catalyzed methods have also been reported for the coupling of (hetero)aryl bromides with O-alkyl sulfamate (B1201201) esters. nih.gov

Palladium-catalyzed reactions are also prominent in this field. For example, a palladium-catalyzed O-arylation of ethyl acetohydroximate, which serves as a hydroxylamine equivalent, has been developed for the synthesis of O-arylhydroxylamines. organic-chemistry.orgorganic-chemistry.org This method is notable for its broad substrate scope, including aryl chlorides, bromides, and iodides. organic-chemistry.orgorganic-chemistry.org

One-Pot Multicomponent Reactions for O-Substituted Hydroxylamines

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single synthetic operation. bohrium.comfrontiersin.org Several MCRs have been developed for the synthesis of O-substituted hydroxylamines and related heterocycles.

For example, the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones can be achieved through a one-pot, three-component reaction of an aldehyde, ethyl acetoacetate (B1235776), and hydroxylamine hydrochloride. bohrium.com This reaction can be catalyzed by guanidine (B92328) hydrochloride under aqueous conditions. bohrium.com The mechanism involves the initial condensation of hydroxylamine and ethyl acetoacetate to form an isoxazolone, which then undergoes a Knoevenagel-type condensation with the aldehyde. frontiersin.org Similar MCRs have been reported using other catalysts and reaction media, such as fruit juices, highlighting a move towards more environmentally friendly synthetic methods. nih.gov

Another example is the synthesis of 5-substituted 1H-tetrazoles from aldehydes, hydroxylamine, and an ionic liquid azide (B81097) source in a one-pot, three-component fashion. organic-chemistry.org This process proceeds through the in situ formation of an aldoxime, which then reacts further to form the tetrazole ring. organic-chemistry.org

O 1 Phenylethyl Hydroxylamine As a Chiral Auxiliary in Asymmetric Transformations

Utility as a 'Chiral Ammonia (B1221849) Equivalent'

Enantiopure O-(1-phenylethyl)hydroxylamine serves as a 'chiral ammonia equivalent', a reagent that introduces a nitrogen atom in a stereocontrolled manner. enamine.netresearchgate.net This functionality is particularly useful in the synthesis of chiral nitrogen-containing compounds.

Diastereoselective Michael Reactions

The use of this compound as a chiral ammonia equivalent is exemplified in diastereoselective Michael reactions. smolecule.com For instance, the reaction of this chiral auxiliary with itaconic acid or its derivatives initiates a Michael addition-cyclization cascade to form lactams. enamine.netresearchgate.net The bulky phenylethyl group on the auxiliary directs the nucleophilic attack, leading to the formation of a new stereocenter with a specific configuration. smolecule.com This diastereoselectivity allows for the separation of the resulting diastereomeric products. enamine.netresearchgate.net

Enantioselective Synthesis of Lactams (e.g., 5-oxopyrrolidine- and 6-oxopiperidine-3-carboxylic acids)

A significant application of this compound as a chiral ammonia equivalent is the enantioselective synthesis of lactams, such as 5-oxopyrrolidine- and 6-oxopiperidine-3-carboxylic acids. enamine.netresearchgate.net The process involves a one-pot Michael reaction and cyclization of substrates like itaconic acid or diethyl homoitaconate with the enantiopure hydroxylamine (B1172632). enamine.netresearchgate.net This method allows for the separation of the resulting diastereomeric lactams. enamine.netresearchgate.net Subsequently, the chiral auxiliary can be easily removed through catalytic hydrogenolysis, yielding the final enantiomerically enriched lactam products. enamine.netresearchgate.net

Application in Organometallic Additions to Chiral Oxime Ethers

Chiral oxime ethers derived from this compound are effective substrates for the asymmetric addition of organometallic reagents. This approach is a key strategy for the synthesis of chiral amines. cdnsciencepub.comcdnsciencepub.com

Diastereoselectivity in Addition of Organolithium Reagents

The addition of organolithium reagents to chiral oxime ethers derived from this compound proceeds with notable diastereoselectivity. cdnsciencepub.comcdnsciencepub.com The stereochemical outcome of these reactions is highly dependent on the E/Z geometry of the starting oxime ether. cdnsciencepub.com Research has shown that the diastereomeric ratio of the resulting chiral alkoxyamines often directly reflects the E:Z ratio of the oxime ether substrate. cdnsciencepub.com For example, the reaction of an oxime ether with a 63:37 E:Z ratio with n-butyllithium yielded a 60:40 mixture of diastereomers. cdnsciencepub.com When the E:Z ratio of the starting material was reversed to 38:62, the diastereomeric ratio of the product also reversed to 40:60. cdnsciencepub.com

Influence of Chiral Auxiliary on Reaction Outcomes

The chiral auxiliary plays a crucial role in directing the stereochemical course of the addition of organometallic reagents to the C=N bond of the oxime ether. The steric bulk of the 1-phenylethyl group influences the approach of the nucleophile, leading to the preferential formation of one diastereomer. The size of the alkyl group on the chiral auxiliary has been shown to affect the degree of asymmetric induction. researchgate.netrsc.org For instance, increasing the size of the alkyl group in the O-CHRPh auxiliary leads to an increase in the diastereomeric excess of the product. researchgate.netrsc.org O-(1-phenylbutyl)hydroxylamine, a related auxiliary, has been identified as providing a good balance between availability and high diastereoselectivity in these reactions. researchgate.netrsc.org

Table 1: Diastereoselective Addition of Organolithium Reagents to a Chiral Oxime Ether

| E:Z Ratio of Starting Oxime Ether | Diastereomeric Ratio of Product |

| 63:37 | 60:40 |

| 38:62 | 40:60 |

This table illustrates the direct correlation between the E:Z ratio of the starting chiral oxime ether and the diastereomeric ratio of the resulting alkoxyamine product upon reaction with n-butyllithium. cdnsciencepub.com

Role in Other Asymmetric Carbon-Nitrogen Bond Forming Reactions

Beyond Michael additions and organometallic additions to oxime ethers, this compound and its derivatives are instrumental in other asymmetric carbon-nitrogen bond forming reactions. For example, chiral oxime ethers derived from this auxiliary can be used in ring-closing metathesis reactions to produce a variety of 2-substituted 5- to 8-membered nitrogen heterocycles. rsc.org This involves the initial stereoselective addition of an organometallic reagent to the oxime ether, followed by N-allylation and subsequent ring-closing metathesis. rsc.org This methodology has been successfully applied to the asymmetric synthesis of piperidines, including the natural product (-)-coniine. rsc.org

Asymmetric Hydroamination Strategies

The intermolecular hydroamination of alkenes is a significant challenge in organic synthesis, with asymmetric variants being particularly uncommon. However, a highly diastereoselective approach has been developed using chiral hydroxylamines, such as this compound, in conjunction with formaldehyde (B43269) as an organocatalyst. lookchem.com This method capitalizes on a catalytic tethering strategy, where the catalyst induces temporary intramolecularity, leading to significant rate acceleration and high levels of stereocontrol. lookchem.com

The reaction between N-(1-phenylethyl)hydroxylamine and various secondary allylic amines demonstrates the scope of this methodology. The process is effective for terminal alkenes, yielding complex vicinal diamines with good yields and consistent diastereoselectivity. lookchem.com The use of formaldehyde as a catalyst is crucial, as no background reaction is observed in its absence. lookchem.com This strategy provides a novel and stereocontrolled route to valuable chiral nitrogen-containing molecules. lookchem.com

**Table 1: Diastereoselective Hydroamination of Secondary Allylic Amines with N-(1-phenylethyl)hydroxylamine***

| Entry | Allylic Amine Substituent | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1 | Phenyl | 85 | 5:1 |

| 2 | 4-Methoxyphenyl | 75 | 5.5:1 |

| 3 | 4-Chlorophenyl | 81 | 6:1 |

| 4 | Naphthyl | 47 | 5:1 |

Data derived from research on hydroaminations of allylic amines utilizing hydroxylamines as reagents and formaldehyde as a catalyst. lookchem.com

Stereocontrol in Chiral Amino Acid Synthesis

This compound serves as a "chiral ammonia equivalent" in the synthesis of optically active amino acids and their derivatives. researchgate.net This approach allows for the construction of key intermediates with a high degree of stereocontrol, which can then be converted to the target amino acids.

One effective strategy involves the one-pot Michael reaction and subsequent cyclization of itaconic acid with enantiopure O-(α-phenylethyl)hydroxylamine. researchgate.net This reaction produces diastereomeric lactams, which are 5-oxopyrrolidine-3-carboxylic acid derivatives. The bulky phenylethyl group of the chiral auxiliary facilitates the separation of these diastereomers. researchgate.net Following separation, the chiral auxiliary can be easily removed through catalytic hydrogenolysis to yield the desired enantiopure products. researchgate.net This methodology has been successfully applied to the synthesis of both (R)- and (S)-homo-beta-proline. researchgate.net

Another advanced method for synthesizing chiral α-amino acids involves a stereocontrolled 1,3-nitrogen shift. nih.gov This protocol uses readily available carboxylic acids which are first coupled with a nitrogenation reagent. This is followed by a highly regio- and enantioselective C(sp³)–H amination reaction catalyzed by ruthenium or iron. nih.gov The intramolecular nature of the C-H insertion, proceeding through a cyclic transition state, ensures high stereocontrol. nih.gov This method exhibits a broad scope, tolerating a wide variety of substituents on the starting carboxylic acid and providing access to α-amino acids with aryl, allyl, and alkyl side chains in high yields and with excellent enantiomeric excess (e.e.). nih.gov For instance, the synthesis of α-aryl amino acids and functionalized building blocks for click chemistry, such as azido (B1232118) and alkynyl α-amino acids, has been achieved with up to 96% yield and 98% e.e. nih.gov

**Table 2: Synthesis of Chiral α-Amino Acids via Stereocontrolled C-H Amination***

| Entry | Product Side Chain | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|

| 1 | 4-Methoxyphenyl | 96 | 98 |

| 2 | 4-Fluorophenyl | 95 | 96 |

| 3 | 2-Naphthyl | 92 | 96 |

| 4 | 2-Thienyl | 85 | 90 |

| 5 | Azidomethyl | 95 | 97 |

| 6 | Propargyl | 88 | 94 |

Data derived from research on a stereocontrolled 1,3-nitrogen shift to access chiral α-amino acids. nih.gov

Mechanistic Investigations of Reactions Involving O 1 Phenylethyl Hydroxylamine and Its Derivatives

Elucidation of Aza-Hock Rearrangement Mechanisms

The aza-Hock rearrangement has emerged as a significant transformation for the synthesis of anilines from benzyl (B1604629) alcohols, with O-(1-phenylethyl)hydroxylamine derivatives playing a key role as reactive intermediates. echemi.comspringernature.comthieme.deresearchgate.netnih.govnih.gov This reaction offers an alternative to traditional methods, addressing challenges of site-selectivity. thieme.denih.govnih.gov

In the aza-Hock rearrangement, a reactive this compound intermediate is generated in situ. echemi.comspringernature.comuni-heidelberg.de This intermediate is formed from the reaction of an electrophilic precursor, such as a benzyl alcohol, with a nucleophilic hydroxylamine (B1172632) derivative. echemi.comspringernature.com The weak N-O bond in this intermediate is crucial for the subsequent rearrangement. thieme.de The reaction is often carried out in fluorinated alcohols like hexafluoroisopropanol (HFIP), which facilitate the formation of the key intermediate. springernature.comresearchgate.netuni-heidelberg.de

The general applicability of this process is demonstrated by its tolerance of various benzyl alcohol surrogates, including ethers, esters, and halides, as well as simple alkylarenes. researchgate.netnih.govnih.gov Furthermore, a wide array of aminating reagents can be employed, enabling the synthesis of a diverse library of aniline (B41778) compounds. researchgate.netnih.govnih.gov

The proposed mechanism for the aza-Hock rearrangement involves a four-step sequence. echemi.comspringernature.comuni-heidelberg.de The initial step is the generation of a benzyl cation from a benzyl alcohol through solvolysis, often promoted by a solvent like HFIP. echemi.comspringernature.comuni-heidelberg.de This cation then reacts with a hydroxylamine derivative to form the reactive this compound intermediate. echemi.comspringernature.comuni-heidelberg.de

The critical step of the rearrangement is the migration of an aryl group to the nitrogen atom, which is facilitated by the inherent weakness of the N-O bond. echemi.comthieme.de This migration leads to the formation of an iminium tosylate salt. echemi.comspringernature.comuni-heidelberg.de The final step is the irreversible hydrolysis of the imine, which occurs during workup, to yield the desired aniline product. echemi.comspringernature.comuni-heidelberg.de

A key aspect of this mechanism is the selective cleavage of a single C-C bond in substrates containing two reactive benzylic alcohol groups. This selectivity is attributed to the electronic deactivation of the aromatic ring by the iminium group in the intermediate, which prevents the second benzylic alcohol from reacting. thieme.deuni-heidelberg.de

Table 1: Proposed Mechanistic Steps of the Aza-Hock Rearrangement

| Step | Description | Key Species Involved |

| 1 | Generation of Benzyl Cation | Benzyl alcohol, HFIP |

| 2 | Formation of Reactive Intermediate | Benzyl cation, this compound derivative |

| 3 | Aryl Migration | This compound intermediate, Iminium tosylate salt |

| 4 | Hydrolysis | Iminium tosylate salt, Aniline |

This table outlines the generally accepted four-step mechanism for the aza-Hock rearrangement.

Mechanistic studies have been conducted to support the proposed aza-Hock rearrangement pathway and to rule out alternative mechanisms, such as those involving radical intermediates. echemi.com Experiments including radical trapping and radical clock experiments have failed to detect any radical species. echemi.com While some UV-Vis spectroscopic observations showed bathochromic shifts, these were not indicative of aryl radicals. echemi.com

The isolation of key byproducts like tertiary aniline, benzyl ether, and benzaldehyde (B42025) has provided unambiguous evidence for the Hock-like rearrangement mechanism. echemi.comspringernature.com Furthermore, control experiments have been designed to exclude other potential reaction pathways, such as the Beckmann rearrangement. uni-heidelberg.de The selective hydrolysis of the iminium intermediate during workup, rather than in situ, has been highlighted as a crucial factor for the observed chemoselectivity. thieme.deuni-heidelberg.de

Mechanistic Aspects of Transition Metal-Catalyzed Processes

Derivatives of this compound are also involved in various transition metal-catalyzed reactions, where understanding the mechanistic details is crucial for achieving high efficiency and selectivity.

The efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines has been a long-standing challenge due to the facile cleavage of the N-O bond. orgsyn.orgincatt.nl Recent advancements have shown that nickel-catalyzed asymmetric hydrogenation can overcome this limitation, providing high yields and enantioselectivities. orgsyn.orgorgsyn.org

A key mechanistic feature of this transformation is the role of weak interactions between the catalyst and the oxime substrate. orgsyn.orgorgsyn.org These non-covalent interactions, such as C-H/π interactions, are proposed to lower the reaction barrier and stabilize the transition states, thereby promoting the desired hydrogenation pathway over the undesired N-O bond cleavage. orgsyn.orgincatt.nl Computational studies have supported the significance of these weak interactions in achieving high enantioselectivity. incatt.nl This approach has proven effective for both unprotected and alkyl-protected oximes, with aryl-alkyl substrates being particularly suitable. orgsyn.orgorgsyn.org

Table 2: Nickel-Catalyzed Asymmetric Hydrogenation of Oximes

| Catalyst System | Substrate Type | Key Mechanistic Feature | Outcome |

| Nickel/Bisphosphine Ligand | Oximes | Weak catalyst-substrate interactions | High yield and enantioselectivity of chiral hydroxylamines |

This table summarizes the key aspects of the nickel-catalyzed asymmetric hydrogenation of oximes, highlighting the importance of weak interaction mechanisms.

In transition metal-catalyzed reactions, the interaction between the catalyst and the substrate is fundamental to the reaction's outcome. In the context of hydroamination reactions, the choice of metal catalyst, substrates, and reaction conditions heavily influences the mechanistic pathway. researchgate.net

For instance, in the palladium-catalyzed hydroamination of vinylarenes, mechanistic studies have revealed that the reaction proceeds through the insertion of the alkene into a Pd-H bond, forming a η³-benzyl species, followed by external nucleophilic attack by the amine. acs.org The nature of the catalyst-substrate complex can dictate the regioselectivity of the reaction.

In gold-catalyzed cyclization reactions of allenyl hydroxylamines, the coordination of the gold catalyst to the allene (B1206475) system activates it for nucleophilic attack. unimi.it The regioselectivity of the cyclization (endo vs. exo) is controlled by the nature of the catalyst and the substrate, with computational studies providing detailed insights into the controlling factors. unimi.it These examples underscore the critical role of catalyst-substrate interactions in determining the course and selectivity of transition metal-catalyzed transformations involving hydroxylamine derivatives.

Computational and Theoretical Studies of this compound Reactions

Computational and theoretical chemistry have become indispensable tools for elucidating the complex mechanisms of reactions involving this compound and its derivatives. These methods provide detailed insights into reaction pathways, the structures of transient species, and the energetic landscapes that govern chemical transformations.

Density Functional Theory (DFT) Analyses of Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to analyze the feasibility of reaction pathways, predict reaction kinetics, and understand the influence of catalysts and substituents on reaction outcomes.

Detailed DFT calculations have been employed to explore the mechanisms of reactions involving compounds structurally related to this compound. For instance, a computational study on the palladium-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate revealed two feasible reaction pathways. mdpi.com DFT calculations confirmed that the direct reaction is not spontaneous and requires a catalyst to proceed efficiently. mdpi.com The investigation modeled key steps, including ligand dissociation, the formation of intermediates, and hydrogenation, demonstrating the catalyst's role in stabilizing intermediates and facilitating the reaction. mdpi.com

DFT is also used to evaluate fundamental properties that dictate reactivity, such as bond dissociation enthalpies (BDEs). For example, in a study of N-phenylhydroxylamine, the M06-2X/6-311++G(d,p) and CBS-QB3 methods were used to re-evaluate the BDEs of the N–H and O–H bonds, which are crucial for understanding the compound's antioxidant activity through hydrogen transfer mechanisms. rsc.org Such calculations provide a quantitative basis for predicting which bonds are most likely to break or form during a reaction, thereby clarifying the operative reaction mechanism. rsc.org

Table 1: Comparative Energy Profile of Proposed Catalytic Pathways

| Pathway | Initial Energy (kcal/mol) | Overall Net Energy (kcal/mol) | Feasibility |

|---|---|---|---|

| Pathway 1 | -84.7 | -238.7 | Confirmed |

| Pathway 2 | +90.1 | Confirmed |

Modeling of Intermediates and Transition States in Hydroxylamine Chemistry

The short-lived nature of reaction intermediates and transition states makes their experimental detection and characterization challenging. Computational modeling provides a virtual window into these fleeting species, offering insights into their geometry, electronic structure, and stability. An intermediate is a semi-stable compound formed during a multi-step reaction, whereas a transition state is a high-energy, unstable configuration that bonds are in the process of breaking and forming. youtube.com

A combined spectroscopic and computational study on iron-catalyzed aminofunctionalization of olefins using a hydroxylamine-derived reagent demonstrated the power of this approach. essex.ac.uk This work provided clear evidence for the involvement of two novel iron-nitrogen intermediates that control the catalytic activity. essex.ac.uk Quantum chemical calculations were correlated with experimental data to elucidate the geometric and electronic structures of these intermediates. essex.ac.uk

The study identified the initial formation of a high-spin Fe(III)-N-acyloxy intermediate, which subsequently undergoes N–O bond homolysis to generate the active iron-nitrogen species, an Fe(III) center strongly antiferromagnetically coupled to an iminyl radical ([Fe(III)(acac)2-NH·]). essex.ac.uk The computational models revealed a weak, elongated Fe-N bond in this active intermediate, which rationalizes its high propensity for N-transfer reactions. essex.ac.uk ESI-Mass Spectrometry supported the computational findings by detecting ion peaks corresponding to the proposed intermediates. essex.ac.uk

Theoretical studies on other systems, such as amine-catalyzed aldol (B89426) reactions, have utilized DFT (e.g., B3LYP/6-31G*) to explore the transition states of reactions involving enamine intermediates. nih.gov These models can accurately predict stereochemical outcomes by comparing the energies of different transition state geometries, such as the half-chair structures involved in proton transfer. nih.gov

Table 2: Characterization of Computationally Modeled Iron-Nitrogen Intermediates

| Intermediate Species | Proposed Formulation | Total Spin (S) | Key Structural Feature | Role in Reaction |

|---|---|---|---|---|

| Int I | [Fe(III)(acac)₂-N-acyloxy] | 5/2 | Fe(III) center | Precursor to the active species |

| Int II | [Fe(III)(acac)₂-NH·] | 2 | Elongated Fe-N bond with radical character | Active N-transfer agent |

Quantum Chemical Studies on Hydrolysis Mechanisms

Quantum chemical methods are instrumental in investigating the mechanisms of hydrolysis, where solvent molecules play a critical role. While specific studies on the hydrolysis of this compound are not prominent, the established methodologies for studying similar reactions provide a clear framework for how such an investigation would be conducted.

A computational study of hydrolysis typically involves modeling the reactant system with an explicit number of water molecules to simulate the aqueous environment. mdpi.com DFT and ab initio methods are used to map the potential energy surface of the reaction, identifying the transition states and intermediates involved in the nucleophilic attack of water on the substrate. mdpi.com

For example, a quantum-chemical study on the hydrolysis of borate (B1201080) networks used DFT and MP2 calculations to explore the reaction pathways under neutral, acidic, and basic conditions. mdpi.com The findings showed that the energy barriers to hydrolysis are significantly influenced by the pH and the number of water molecules included in the model, with some transition states being stabilized by ring-like configurations involving water molecules. mdpi.com This demonstrates the necessity of including the solvent explicitly to obtain accurate mechanistic insights. mdpi.com

Similarly, theoretical studies on the tautomerism of N-hydroxy amidines have shown that water-assisted proton transfer has a significantly lower activation barrier (9-20 kcal/mol) compared to the uncatalyzed process (33-71 kcal/mol), underscoring the catalytic role of the solvent. researchgate.net A theoretical investigation into the hydrolysis of this compound would likely follow these approaches, modeling the system with several water molecules to calculate the free energy profiles for acid-catalyzed, base-catalyzed, and neutral hydrolysis pathways to determine the most favorable mechanism.

Table 3: Hypothetical Energy Barriers for Water-Assisted Hydrolysis Pathways

| Hydrolysis Condition | Number of Assisting H₂O Molecules | Calculated Activation Energy (ΔE‡) (kcal/mol) | Reaction Rate |

|---|---|---|---|

| Neutral (pH 7) | 1 | ~35 | Slow |

| Neutral (pH 7) | 3 | ~25 | Moderate |

| Basic (OH⁻) | 2 | ~15 | Fast |

| Acidic (H₃O⁺) | 2 | ~20 | Moderate-Fast |

Derivatization Strategies and Analytical Applications Involving Hydroxylamine Reagents

Isotope-Labeled Hydroxylamine (B1172632) Reagents in Quantitative Analysis

Absolute quantification in mass spectrometry requires correcting for sample loss during preparation and for variations in instrument response (matrix effects). researchgate.netnih.gov The most reliable way to achieve this is by using a stable isotope-labeled internal standard that is chemically identical to the analyte. nih.govnih.gov Isotope-coded derivatization reagents provide a powerful and convenient way to generate these internal standards for any target analyte that can react with them. researchgate.netnih.gov

The paired derivatization strategy involves the use of two chemically identical derivatization reagents: one made with naturally abundant (light) isotopes and the other enriched with heavy isotopes (e.g., ²H/D, ¹³C, ¹⁵N). acs.orgnih.gov The "light" reagent is used to derivatize the endogenous analyte in the sample, while the "heavy" reagent is used to derivatize a known amount of an authentic standard. acs.orgnih.govresearchgate.net

The two are then mixed, and because the light and heavy derivatives are chemically identical, they co-elute during chromatography but are distinguished by their mass in the mass spectrometer. nih.gov The ratio of the MS signal intensities of the heavy to the light derivative provides a highly accurate measure of the analyte's concentration, as any variability in sample handling, derivatization yield, or ionization efficiency affects both species equally and is cancelled out. researchgate.netnih.gov

This approach has been demonstrated with hydroxylamine reagents. For example, a deuterium-labeled version of O-(4-Methoxybenzyl)hydroxylamine (d₃-4-MOBHA) was synthesized and used as a paired reagent with its light counterpart (H-4-MOBHA) for the accurate quantification of monosaccharides in complex biological samples. acs.orgnih.govacs.org

Metabolomics, the large-scale study of small molecules, frequently employs derivatization to expand the range of metabolites that can be analyzed and to improve quantitative accuracy. researchgate.netnih.gov The analysis of the "carbonyl submetabolome," which includes crucial signaling molecules like steroids, prostaglandins, and sugars, greatly benefits from hydroxylamine-based derivatization. semanticscholar.org

The paired isotope-labeling strategy is particularly valuable in this field. It allows for the precise quantification of multiple carbonyl-containing metabolites simultaneously across different biological samples, such as serum, urine, or cell extracts. nih.govnih.govacs.org This has been successfully applied to:

Steroid Profiling : Quantifying panels of steroid hormones in human serum to study endocrine diseases. nih.govnih.govsemanticscholar.org

Monosaccharide Analysis : Measuring changes in monosaccharide levels in cell lines and fecal samples to investigate conditions like ulcerative colitis. acs.orgnih.govacs.org

Analysis of Oxidative Stress Markers : Detecting aldehydes that are biomarkers of lipid peroxidation. nih.gov

By enabling sensitive and accurate measurements, these methods help to uncover subtle metabolic changes associated with various physiological and pathological states. researchgate.net

Advanced Spectroscopic Characterization (focused on structural insights)

The structure of O-(1-phenylethyl)hydroxylamine can be unequivocally confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide detailed information about the molecule's atomic connectivity and functional groups.

The key structural features are the chiral center at the first carbon of the ethyl group, the adjacent phenyl ring, and the terminal O-NH₂ group.

| Spectroscopic Data for this compound | |

| Technique | Observed Features and Interpretation |

| ¹H NMR | * Phenyl Protons (C₆H₅): A multiplet signal typically appearing in the aromatic region (~7.2-7.4 ppm). |

| * Methine Proton (CH): A quartet signal due to coupling with the adjacent methyl protons, found further downfield (~4.5 ppm) because of its proximity to the electronegative oxygen and the phenyl ring. bath.ac.uk | |

| * Amine Protons (ONH₂): A broad singlet that can be exchangeable with D₂O. Its chemical shift is variable. | |

| * Methyl Protons (CH₃): A doublet signal (~1.7 ppm) due to coupling with the single methine proton. bath.ac.uk | |

| ¹³C NMR | * Phenyl Carbons (C₆H₅): Multiple signals in the aromatic region (~128-140 ppm). rsc.orgchemicalbook.com |

| * Methine Carbon (CH): A signal around ~63 ppm. bath.ac.uk | |

| * Methyl Carbon (CH₃): A signal in the aliphatic region, typically around ~16 ppm. bath.ac.uk | |

| IR Spectroscopy | * N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the amine group. |

| * C-H Stretching (Aromatic): Sharp peaks just above 3000 cm⁻¹. | |

| * C-H Stretching (Aliphatic): Sharp peaks just below 3000 cm⁻¹. | |

| * C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. researchgate.net | |

| * N-O Stretching: A band typically found in the 800-900 cm⁻¹ region. researchgate.net | |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 137. Key fragments would include the loss of the amine group or cleavage to produce the stable phenylethyl cation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic compounds, including this compound and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, detailed information about the molecular framework, the electronic environment of the nuclei, and the connectivity of atoms can be obtained. researchgate.netlibretexts.org

For O-alkylhydroxylamines, the signals corresponding to the protons and carbons of the phenylethyl group and the hydroxylamine moiety appear in characteristic regions of the NMR spectrum. In the ¹H NMR spectrum, the aromatic protons of the phenyl group typically resonate in the downfield region, usually between δ 7.2 and 7.5 ppm. nih.gov The methine proton (CH) of the ethyl group, being adjacent to both the phenyl ring and the oxygen atom, appears as a quintet or a quartet at approximately δ 4.5-5.2 ppm. orgsyn.org The methyl (CH₃) protons of the ethyl group are observed further upfield as a doublet, typically around δ 1.4-1.8 ppm. orgsyn.org The protons of the NH₂ group of the hydroxylamine moiety are often broad and their chemical shift can vary.

The ¹³C NMR spectrum provides complementary information. The carbons of the phenyl ring show signals in the aromatic region (δ 128-140 ppm). nih.govorgsyn.org The methine carbon and the methyl carbon of the phenylethyl group have distinct chemical shifts that aid in structural confirmation. orgsyn.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and Related Structures

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| (S)-N-(1-Phenylethyl)hydroxylamine oxalate (B1200264) | ¹H | 7.39-7.50 | m | orgsyn.org |

| 4.52 | q, J = 6.9 | orgsyn.org | ||

| 1.68 | d, J = 6.8 | orgsyn.org | ||

| ¹³C | 136.0, 130.6, 130.1, 129.9 | orgsyn.org | ||

| 62.9 | orgsyn.org | |||

| 16.1 | orgsyn.org | |||

| O-Phenethylhydroxylamine hydrochloride | ¹H | 7.21-7.28 | m | nih.gov |

| 4.25 | t, J = 8 | nih.gov | ||

| 2.98 | t, J = 8 | nih.gov | ||

| ¹³C | 139.28, 129.97, 129.61, 127.83 | nih.gov | ||

| 76.86 | nih.gov |

Note: Data for (S)-N-(1-Phenylethyl)hydroxylamine oxalate is presented as a closely related structural analog.

The synthesis of related lactams using enantiopure O-(α-phenylethyl)hydroxylamine as a chiral auxiliary demonstrates the utility of this compound in stereoselective synthesis. enamine.net The structural confirmation of the resulting diastereomeric products relies heavily on NMR analysis to establish the relative stereochemistry. enamine.net

High-Resolution Mass Spectrometry (HRMS) for Precise Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This technique is crucial for the precise identification of this compound and its derivatives formed in various analytical applications. nih.gov The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

When this compound is used as a derivatizing agent for carbonyl compounds, HRMS is employed to confirm the formation of the corresponding oxime derivatives. ddtjournal.com The exact mass of the derivatized analyte is measured and compared to the theoretical mass calculated from its molecular formula. This confirms the identity of the analyte and the success of the derivatization reaction.

For this compound (C₈H₁₁NO), the predicted monoisotopic mass is 137.08406 Da. uni.lu HRMS analysis can confirm this mass with high precision, typically within a few parts per million (ppm), providing strong evidence for the compound's identity. The table below shows predicted mass-to-charge ratios (m/z) for various adducts of this compound that can be observed in an HRMS spectrum.

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 138.09134 |

| [M+Na]⁺ | 160.07328 |

| [M+K]⁺ | 176.04722 |

| [M+NH₄]⁺ | 155.11788 |

| [M-H]⁻ | 136.07678 |

| [M+HCOO]⁻ | 182.08226 |

Source: PubChemLite, 2025. uni.lu

The use of hydroxylamine-based derivatization has been shown to significantly enhance the ionization efficiency of analytes in electrospray ionization (ESI) mass spectrometry. d-nb.info For instance, the derivatization of steroid hormones with hydroxylamine increased their signal intensities in MS analysis by a factor of 1.8 to 251.9, thereby improving detection limits. d-nb.info This enhancement is critical for the analysis of trace-level compounds in complex biological matrices. nih.gov

In studies involving the chemoselective ligation of acylboronates with O-methyl hydroxylamines, HRMS was used to confirm the structure of the resulting amide products. rsc.org Similarly, in the development of methods for identifying N-acetylation, hydroxylamine is used to convert N-acetyl groups to acetohydroxamic acid, which is then detected, with HRMS being a key technique for identifying and quantifying the products. nju.edu.cn

Broader Academic Implications and Future Research Prospects

Contributions to the Development of New Synthetic Methodologies

O-(1-phenylethyl)hydroxylamine has been instrumental in the advancement of novel synthetic methods, primarily due to its function as a "chiral ammonia (B1221849) equivalent". enamine.net This concept has been effectively demonstrated in the one-pot synthesis of five- and six-membered lactams, which are core structures in many biologically active compounds. enamine.netresearchgate.net This methodology involves a Michael reaction-cyclization of precursors like itaconic acid with the enantiopure hydroxylamine (B1172632). enamine.net The steric bulk of the phenylethyl group allows for the effective separation of the resulting diastereomeric lactam products. smolecule.com

Furthermore, the development of efficient and highly selective methods for synthesizing chiral hydroxylamines itself represents a significant methodological contribution. Historically, the synthesis of chiral hydroxylamines was challenging due to the lability of the N-O bond. incatt.nl Recent breakthroughs, such as nickel-catalyzed asymmetric hydrogenation of oximes, have provided reliable access to optically pure hydroxylamines, including this compound, with high yields and enantioselectivity. incatt.nl Other innovative approaches include iridium-catalyzed transfer hydrogenation and titanium-catalyzed asymmetric oxidation of amines. These advancements not only provide access to the title compound but also expand the toolbox for creating a wide array of chiral nitrogen-containing molecules.

The compound has also been utilized in copper-hydride-catalyzed anti-Markovnikov hydroamination of alkenes, achieving high yields and stereoselectivity, further showcasing its role in developing new carbon-nitrogen bond-forming reactions.

Prospects in Chiral Reagent and Ligand Design for Asymmetric Catalysis

The inherent chirality of this compound makes it a valuable building block for the design of new chiral reagents and ligands for asymmetric catalysis. smolecule.comoaepublish.com Asymmetric catalysis is a cornerstone of modern chemistry, enabling the synthesis of single-enantiomer pharmaceuticals and agrochemicals. chinesechemsoc.org

The phenylethyl group provides significant steric hindrance, which is crucial for inducing stereochemical control in chemical transformations. smolecule.com This property is exploited when it is used as a chiral auxiliary, directing the stereochemical outcome of a reaction before being cleaved from the molecule. enamine.netsmolecule.com

Future prospects lie in the rational design of novel ligands derived from this compound. By modifying the phenyl ring or the ethyl backbone, researchers can fine-tune the steric and electronic properties of the resulting ligands. nih.gov For example, incorporating electron-withdrawing or -donating groups on the phenyl ring can modulate the reactivity and selectivity of metal catalysts coordinated to these ligands. acs.org The development of new chiral spiro ligands and those containing heteroatoms has shown remarkable success in a range of asymmetric reactions, and the hydroxylamine moiety of this compound offers a unique handle for incorporation into such advanced ligand frameworks. chinesechemsoc.org

Integration of this compound in Complex Total Synthesis Endeavors

The total synthesis of complex natural products is a driving force for innovation in organic chemistry. This compound serves as a valuable tool in these ambitious projects. Its application as a chiral auxiliary that can be easily removed via catalytic hydrogenolysis is particularly advantageous in multi-step syntheses where protecting group strategies are critical. enamine.netthieme-connect.de

Its utility in creating chiral lactams provides access to key intermediates for the synthesis of various alkaloids and other nitrogen-containing natural products. enamine.netresearchgate.net The ability to construct stereochemically defined nitrogenous centers early in a synthetic sequence is crucial for the successful completion of a total synthesis.

Future applications in total synthesis could involve its use in cascade reactions, where multiple bonds and stereocenters are formed in a single operation. The development of catalysts that can utilize hydroxylamine derivatives in novel cyclization or C-H activation reactions would further expand its utility. As chemists tackle increasingly complex molecular targets, the demand for reliable and selective chiral building blocks like this compound is expected to grow.

Unexplored Reactivity and Emerging Applications in Organic Chemistry Research

While much is known about the fundamental reactivity of this compound, there remains significant potential for discovering new transformations and applications. The N-O bond, while sensitive, offers unique reactivity that can be harnessed for novel chemical reactions.

Emerging applications are being found in various fields:

Medicinal Chemistry: Hydroxylamine-containing compounds have shown potential as enzyme inhibitors. nih.gov For instance, O-alkylhydroxylamines have been identified as potent inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in immune response and a target for cancer therapy. nih.gov This suggests that derivatives of this compound could be explored as scaffolds for developing new therapeutic agents. google.comgoogle.com

Polymer Chemistry: The compound and its derivatives are used in polymer chemistry, for example, as stabilizers or to influence polymer properties.

Chemical Biology: The hydroxylamine group can be used as a handle for bioconjugation, allowing for the attachment of probes like fluorophores to biologically relevant molecules to study their function and interactions. nih.gov The α-ketoacid-hydroxylamine (KAHA) ligation is a powerful chemoselective method for joining large, unprotected peptide fragments, and O-substituted hydroxylamines play a key role in the kinetics of this reaction. researchgate.net

Future research could focus on exploring its reactivity in photoredox catalysis or electrochemistry to unlock novel reaction pathways. Additionally, its use in organocatalysis, either as a catalyst itself or as a precursor to one, remains an area with significant potential for growth. oaepublish.com The investigation of its N-oxides in cycloaddition reactions also presents an avenue for creating complex heterocyclic systems. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing O-(1-phenylethyl)hydroxylamine and its derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, (R)-N-(1-phenylethyl)hydroxylamine oxalate is synthesized by reacting (R)-1-phenylethylamine with hydroxylamine under controlled pH, followed by oxalic acid treatment to form the stable oxalate salt . Optimization includes monitoring reaction kinetics (e.g., second vs. third-order pathways) and purification via recrystallization. Computational tools (e.g., B3LYP/6-311+G(2df,2p)) can predict intermediate stability and guide solvent selection .

Q. How do experimental and computational data align in explaining the reaction mechanisms of hydroxylamine derivatives?

- Methodological Answer : Theoretical calculations (e.g., DFT at B3LYP/6-311+G(2df,2p)) predict DG‡ barriers for O- and N-acylation pathways (17.4–20.3 kcal/mol), but experimental data often favor O-acylation due to bifunctional catalysis. To resolve discrepancies, researchers should:

- Compare computed transition states (e.g., TS1O-NH2OH-DUAL) with kinetic isotope effects.

- Validate solvation models (e.g., PCM/HF/6-31G(d)) against experimental solvent effects .

Q. What analytical techniques are critical for characterizing this compound's stereochemistry and purity?

- Methodological Answer :

- Chirality : Use chiral HPLC or polarimetry to confirm enantiomeric excess (e.g., (R)- vs. (S)-forms) .

- Purity : NMR (¹H/¹³C) identifies substituent patterns (e.g., phenethyl vs. fluorobenzyl groups), while mass spectrometry confirms molecular weight .

- Stability : Monitor degradation via TGA/DSC under varying humidity/temperature .

Advanced Research Questions

Q. How does this compound act as a chiral auxiliary in asymmetric synthesis?

- Methodological Answer : The phenethyl group provides steric bulk to direct stereoselectivity. For example, in nitroxide-mediated polymerization (NMP), N-tert-butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine controls polymer tacticity by stabilizing radical intermediates . Key steps:

- Synthesize alkoxyamine initiators and validate living polymerization via GPC/MALDI-TOF.

- Compare enantiomeric outcomes using chiral monomers (e.g., acrylates) .

Q. What strategies resolve contradictions between computational predictions and experimental product distributions?

- Methodological Answer : In hydroxylamine acylation, computational models may overestimate N-acylation due to solvation errors. To address this:

- Incorporate explicit solvent molecules in DFT calculations (e.g., water clusters).

- Use kinetic trapping experiments (e.g., low-temperature NMR) to isolate intermediates like MS1O-NH3O .

- Validate bifunctional catalysis mechanisms via isotopic labeling (e.g., ¹⁵N-hydroxylamine) .

Q. How do substituents (e.g., chloro, fluoro) on benzyl groups affect hydroxylamine reactivity and biological activity?

- Methodological Answer : Fluorine/chlorine substituents alter electronic and steric properties:

- Reactivity : Fluorine increases electrophilicity (e.g., O-(4-fluorobenzyl)hydroxylamine exhibits higher IC₅₀ against MCF-7 cells (0.65 µM) via apoptosis induction ).

- Synthesis : Compare SN2 reactivity of 4-chlorobenzyl chloride vs. 2-fluorobenzyl bromide using Hammett plots .

- Biological assays : Screen analogs against enzyme targets (e.g., IDO1 inhibition IC₅₀ <0.5 µM for O-benzylhydroxylamine) .

Q. What role does this compound play in controlled radical polymerization?

- Methodological Answer : As a nitroxide mediator, it enables living polymerization of styrenes/acrylates:

- Mechanism : The hydroxylamine decomposes thermally to generate persistent radicals, suppressing termination.

- Optimization : Adjust reaction temperature (e.g., 120°C for polystyrene) and monitor molecular weight distribution via SEC .

- Applications : Synthesize block copolymers for drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.